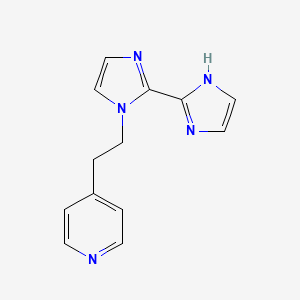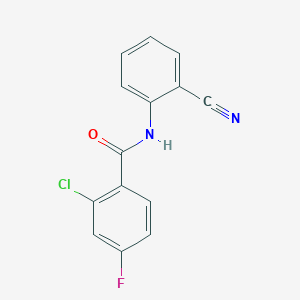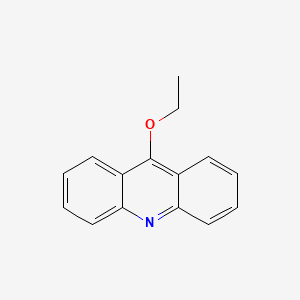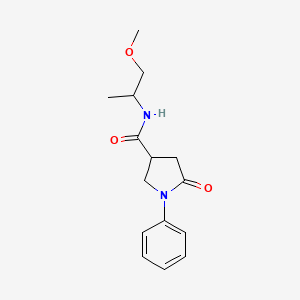
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole, also known as PEBI, is a biologically active compound that has gained attention in recent years due to its potential applications in scientific research. PEBI is a heterocyclic organic compound that contains two imidazole rings and a pyridine ring. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The exact mechanism of action of 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitter levels and melanin synthesis, respectively.
Biochemical and Physiological Effects:
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as antibacterial, antifungal, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole in scientific research is its ability to exhibit a range of biological activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research involving 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole, including the development of new synthetic methods for producing 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole and the investigation of its potential applications in the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole and to identify potential side effects associated with its use.
合成法
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole can be synthesized using a variety of methods, including the condensation of two different imidazole derivatives and the reaction of 4-chloro-2-aminopyridine with imidazole. One of the most commonly used methods for synthesizing 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is the reaction of 4-chloro-2-aminopyridine with 1,2-diaminobenzene in the presence of a palladium catalyst.
科学的研究の応用
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit antioxidant and anti-inflammatory properties, making it a valuable tool for studying various biological processes.
特性
IUPAC Name |
4-[2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-4-14-5-2-11(1)3-9-18-10-8-17-13(18)12-15-6-7-16-12/h1-2,4-8,10H,3,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXWESZKSCQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CN=C2C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)

![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5330394.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330421.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)